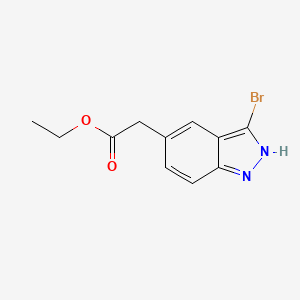

Ethyl 3-Bromoindazole-5-acetate

説明

特性

分子式 |

C11H11BrN2O2 |

|---|---|

分子量 |

283.12 g/mol |

IUPAC名 |

ethyl 2-(3-bromo-2H-indazol-5-yl)acetate |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-10(15)6-7-3-4-9-8(5-7)11(12)14-13-9/h3-5H,2,6H2,1H3,(H,13,14) |

InChIキー |

HZXDKUBZPBNAQC-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC1=CC2=C(NN=C2C=C1)Br |

製品の起源 |

United States |

準備方法

Bromination of Indazole at the 3-Position

The most straightforward method involves electrophilic bromination of indazole compounds, particularly at the 3-position, using various brominating agents.

Mechanism: Bromination proceeds via electrophilic attack at the 3-position, facilitated by the stability of the indazole aromatic system. NBS is favored for high selectivity and yield, especially in the presence of radical initiators or under mild conditions.

Electrochemical Bromination

Electrochemical methods utilize platinum electrodes in MeCN with NaBr or nBu4NBr, enabling tandem C3-halogenation and N-alkylation, offering regioselectivity and environmentally friendly conditions.

Advantages: Reduced reagent waste and precise control over reaction parameters.

Halogenation Using Hypervalent Iodine Reagents

Bromination with Hypervalent Iodine

Use of 1-chloro-1,2-benziodoxol-3-one enables efficient bromination at the 3-position with yields exceeding 90%. This method offers mild conditions and high regioselectivity.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| 1-Chloro-1,2-benziodoxol-3-one | Room temperature, DCM | 97% | , Scheme 6 |

Functionalization of Indazole at the 5-Position

Acylation and Esterification

The introduction of the acetate group at the 5-position involves initial functionalization steps such as:

- Hydrazine-mediated conversion: Hydrazine reacts with halogenated precursors to form hydrazines, which are then cyclized.

- Esterification: Subsequent esterification with ethyl alcohol under acidic or basic catalysis yields Ethyl 3-bromoindazole-5-acetate.

Alkylation Strategies

Alkylation at the 5-position can be achieved via nucleophilic substitution using methyl or ethyl halides in the presence of bases like NaH or K2CO3.

Multi-step Synthesis Pathways

Route via 2-Fluoro-5-bromobenzaldehyde

A well-documented pathway involves:

- Condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine to produce an intermediate.

- Cyclization in an alkali and polar aprotic solvent to form the indazole core.

- Bromination at the 3-position using NBS or NIS.

- Esterification with ethanol to produce Ethyl 3-bromoindazole-5-acetate.

2-fluoro-5-bromobenzaldehyde + formylhydrazine → Intermediate → Cyclization → Bromination → Esterification → Ethyl 3-bromoindazole-5-acetate

Yields: Overall yields vary from 51% to 83% depending on the specific conditions and reagents used.

Example Data from Literature

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Condensation | Hydrazine hydrate | Reflux, ethanol | 93.4% | |

| Cyclization | Sodium hydride, dioxane | 80-85°C, overnight | 83% | |

| Bromination | NBS in acetic acid | Room temp | 84% |

Summary of Key Reaction Parameters

| Parameter | Range / Conditions | Notes |

|---|---|---|

| Brominating agents | NBS, NIS, tribromoisocyanuric acid | Prefer NBS for selectivity |

| Solvents | Acetic acid, ethanol, DCM, DMSO | Choice depends on reaction step |

| Temperature | 0°C to room temperature | Critical for selectivity |

| Yields | 23% to 97% | Varies with method and conditions |

化学反応の分析

Types of Reactions: Ethyl 3-Bromoindazole-5-acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学的研究の応用

Ethyl 3-Bromoindazole-5-acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

作用機序

The mechanism of action of Ethyl 3-Bromoindazole-5-acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom plays a crucial role in its reactivity, allowing it to bind to various biological targets. This binding can modulate the activity of enzymes or receptors, leading to its observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl 3-Bromoisoxazole-5-carboxylate (CAS 105174-97-8)

- Structural Similarities : Both compounds feature a bromine atom and an ethyl ester group attached to a heterocyclic ring.

- Key Differences: Core Heterocycle: Indazole (fused benzene and pyrazole rings) vs. isoxazole (monocyclic with oxygen and nitrogen).

- Applications : Isoxazole derivatives are commonly used as anti-inflammatory agents, while indazoles are explored for kinase inhibition .

Ethyl [(5Z)-5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate (CAS 307540-65-4)

- Structural Similarities : Both contain a brominated aromatic group and an ethyl ester.

- Key Differences: Core Structure: Thiazolidinone (sulfur- and nitrogen-containing ring) vs. indazole.

- Applications: Thiazolidinones are studied for antimicrobial activity, whereas indazole derivatives target cancer pathways .

Ethyl 2-(2,3-Dioxo-1H-indol-5-yl)acetate

- Structural Similarities : Both compounds have an indole/indazole backbone and an ethyl ester.

- Key Differences :

- Oxidation State : The indole derivative features two ketone groups (2,3-dioxo), increasing polarity and acidity compared to the unmodified indazole core .

- Reactivity : The dioxo groups may facilitate chelation with metal ions, whereas the bromine in ethyl 3-bromoindazole-5-acetate promotes halogen bonding .

Comparative Analysis Table

Research Findings and Implications

- Reactivity : Bromine at the 3-position in indazole derivatives enhances electrophilic substitution reactivity, enabling selective functionalization at the 5- or 6-positions .

- Solubility : Ethyl esters improve solubility in ethyl acetate (common extraction solvent), as seen in bioactive natural product extracts .

- Biological Activity: Structural analogs like thiazolidinones and isoxazoles demonstrate that small heterocyclic changes significantly alter target selectivity and potency .

Q & A

What are the established synthetic methodologies for Ethyl 3-Bromoindazole-5-acetate, and how do reaction parameters such as solvent and base selection influence yield?

The synthesis typically involves alkylation of the indazole core using ethyl bromoacetate or chloroacetate derivatives under basic conditions. For example:

- Route 1 : Reacting 3-bromoindazole with ethyl bromoacetate in DMF using K₂CO₃ (2 equivalents) at reflux for 9 hours achieves N-alkylation .

- Route 2 : Ethyl chloroacetate with KOH in ethanol under heating (7 hours) provides an alternative pathway .

Key parameters :- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., ethanol) improve selectivity.

- Base : K₂CO₃ or NaH (2 equivalents) deprotonates the indazole NH group, critical for reaction completion.

- Purification : Recrystallization from ethanol or column chromatography yields ≥85% purity .

Which spectroscopic techniques are most reliable for characterizing Ethyl 3-Bromoindazole-5-acetate, and what key spectral markers should researchers prioritize?

- ¹H/¹³C NMR :

- Ethyl ester protons: δ ~4.2 ppm (CH₂) and δ ~1.3 ppm (CH₃) in ¹H NMR; ester carbonyl at δ ~170 ppm in ¹³C NMR.

- Bromine-induced deshielding: Adjacent protons show upfield/downfield shifts depending on substitution .

- IR Spectroscopy :

- HPLC-MS :

How can researchers resolve contradictions between experimental and computational spectral data for Ethyl 3-Bromoindazole-5-acetate derivatives?

- Cross-validation : Use DFT-optimized structures (Gaussian/ORCA) with solvent corrections (e.g., PCM model for DMSO) to align computational and experimental NMR/IR data .

- Thermal Analysis : Compare experimental melting points with DSC-predicted stability profiles.

- Crystallographic Data : Reference bond lengths/angles from databases (e.g., Cambridge Structural Database) if X-ray data is unavailable .

What strategies optimize regioselectivity during bromination in Ethyl 3-Bromoindazole-5-acetate synthesis?

- Directing Groups : Electron-withdrawing esters at position 5 direct bromine to position 3 via resonance .

- Catalytic Systems : FeBr₃ or HBr in acetic acid enhances meta-substitution .

- Temperature Control : Low temperatures (0–5°C) reduce para-byproducts; monitor via TLC (hexane:ethyl acetate 3:1, Rf ~0.4) .

How do molecular docking studies predict the bioactivity of Ethyl 3-Bromoindazole-5-acetate analogs against microbial targets?

- Protocol :

- Protein Preparation : Optimize bacterial DNA gyrase (PDB ID 1KZN) hydrogen bonds using AutoDock Tools .

- Ligand Parameterization : Assign charges (Gasteiger-Marsili method) and generate conformers (Open Babel) .

- Docking : Perform 100 runs with Lamarckian algorithms; prioritize poses with ΔG ≤ -8 kcal/mol. Validated models correlate docking scores (R² ≥ 0.75) with experimental MIC values .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。